molecular formula C25H23ClN4O4 B12718293 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) CAS No. 103255-80-7

4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester)

Cat. No.: B12718293
CAS No.: 103255-80-7
M. Wt: 478.9 g/mol
InChI Key: YUKHTEFULZQGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidinol core, a naphthyridine moiety, and an isoindolinone group. The acetate ester functional group further modifies its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the piperidinol core, followed by the introduction of the naphthyridine and isoindolinone groups through various coupling reactions. The final step involves esterification to introduce the acetate ester group. Common reagents used in these reactions include chlorinating agents, coupling reagents, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidinol group to a ketone or aldehyde.

    Reduction: Reduction of the naphthyridine moiety to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions on the chloro group of the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents

Properties

CAS No.

103255-80-7

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

[1-[2-[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1H-isoindol-1-yl]acetyl]piperidin-4-yl] acetate

InChI

InChI=1S/C25H23ClN4O4/c1-15(31)34-17-10-12-29(13-11-17)23(32)14-20-18-4-2-3-5-19(18)25(33)30(20)22-9-7-16-6-8-21(26)27-24(16)28-22/h2-9,17,20H,10-14H2,1H3

InChI Key

YUKHTEFULZQGPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(CC1)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.